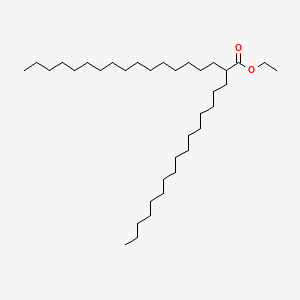
Ethyl 2-hexadecyloctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-hexadecyloctadecanoate: is an organic compound with the molecular formula C36H72O2 and a molecular weight of 536.96 g/mol . It is an ester formed from the reaction of 2-hexadecyloctadecanoic acid and ethanol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-hexadecyloctadecanoate typically involves the esterification of 2-hexadecyloctadecanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of This compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity, often involving the use of excess ethanol and removal of water by azeotropic distillation .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-hexadecyloctadecanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to and ethanol.
Transesterification: The ester can react with other alcohols to form different esters.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Reducing agents like .
Major Products Formed:
Hydrolysis: and ethanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: .
Applications De Recherche Scientifique
Ethyl 2-hexadecyloctadecanoate: has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential use in formulations of topical medications and cosmetics.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers.
Mécanisme D'action
The mechanism of action of Ethyl 2-hexadecyloctadecanoate in biological systems involves its incorporation into lipid membranes, where it can influence membrane fluidity and function. It may also act as a precursor for the synthesis of other bioactive lipids. The molecular targets and pathways involved include lipid metabolism enzymes and signaling pathways related to lipid homeostasis .
Comparaison Avec Des Composés Similaires
Ethyl 2-hexadecyloctadecanoate: can be compared with other long-chain fatty acid esters such as:
- Ethyl stearate
- Ethyl palmitate
- Ethyl oleate
Uniqueness:
- This compound has a longer carbon chain compared to ethyl stearate and ethyl palmitate , which may result in different physical properties and biological activities.
- Compared to ethyl oleate , which contains a double bond, This compound is fully saturated, leading to differences in reactivity and stability .
Propriétés
IUPAC Name |
ethyl 2-hexadecyloctadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H72O2/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(36(37)38-6-3)34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h35H,4-34H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHFYBURQHAWGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B592041.png)

![7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B592047.png)
![7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B592048.png)
![7-Bromoimidazo[1,5-a]pyridine](/img/structure/B592049.png)
![7-Bromooxazolo[4,5-c]pyridine](/img/structure/B592052.png)

![Cholesteryl oleate, [oleate-9,10-3H]](/img/structure/B592054.png)
![7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B592055.png)


![7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B592060.png)
![7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B592061.png)
